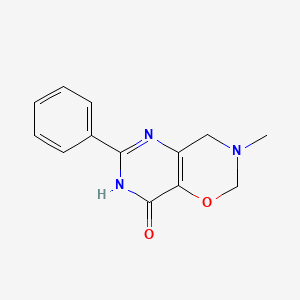

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol

描述

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound featuring a fused pyrimidine-oxazine core. Its structure includes a 3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine scaffold with a methyl group at position 3, a phenyl substituent at position 6, and a hydroxyl group at position 6.

属性

CAS 编号 |

13365-48-5 |

|---|---|

分子式 |

C13H13N3O2 |

分子量 |

243.26 g/mol |

IUPAC 名称 |

3-methyl-6-phenyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |

InChI |

InChI=1S/C13H13N3O2/c1-16-7-10-11(18-8-16)13(17)15-12(14-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15,17) |

InChI 键 |

FRIZZTAZAYPNBB-UHFFFAOYSA-N |

规范 SMILES |

CN1CC2=C(C(=O)NC(=N2)C3=CC=CC=C3)OC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde with a guanidine derivative to form the pyrimidine ring.

Oxazine Ring Formation: The pyrimidine intermediate is then subjected to cyclization with an appropriate dihydroxy compound to form the oxazine ring.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Key considerations include:

Reaction Conditions: Control of temperature, pH, and solvent choice to ensure optimal reaction rates and selectivity.

Catalysts: Use of catalysts to enhance reaction efficiency and reduce by-products.

Purification: Techniques such as recrystallization, chromatography, and distillation to achieve high-purity final products.

化学反应分析

Types of Reactions

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, aryl halides.

Major Products Formed

Oxidation Products: Oxo derivatives with increased oxygen content.

Reduction Products: Dihydro derivatives with reduced double bonds.

Substitution Products: Functionalized derivatives with various substituents.

科学研究应用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C13H13N3O2

- Molecular Weight : 243.2612 g/mol

- CAS Number : 13365-48-5

The structure of this compound contributes to its biological activity, particularly in the context of drug development.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, studies have shown that certain structural modifications enhance its activity against various fungal strains, including Fusarium oxysporum and Candida albicans. The presence of specific substituents on the phenyl ring has been correlated with increased antifungal potency, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts .

Antitumor Potential

The compound has been investigated for its potential antitumor activity. It has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, making it a candidate for further development as an anticancer agent .

Inhibition of Enzymatic Activity

Studies have highlighted the compound's ability to inhibit specific enzymes, such as phosphoinositide 3-kinase (PI3K), which plays a critical role in cancer and metabolic diseases. Structure-based drug design approaches have been employed to optimize its efficacy as a selective inhibitor, demonstrating its relevance in targeted cancer therapies .

Case Study 1: Antifungal Efficacy

In a series of experiments assessing antifungal efficacy, compounds derived from 3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol were tested against several fungal pathogens. The results indicated that modifications leading to increased hydrophobicity significantly enhanced antifungal activity, with minimum inhibitory concentrations (MICs) showing values as low as 12.5 µg/mL against Fusarium oxysporum compared to standard treatments .

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Compound A | 12.5 | Fusarium oxysporum |

| Compound B | 25 | Candida albicans |

| Compound C | 50 | Aspergillus niger |

Case Study 2: Antitumor Activity

A study evaluating the antitumor effects of the compound demonstrated that it inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways. The compound's effectiveness was compared to established chemotherapeutic agents, showing comparable results in terms of cell viability reduction .

| Cell Line | IC50 (µM) | Treatment Comparison |

|---|---|---|

| MCF-7 | 15 | Comparable to Doxorubicin |

| MDA-MB-231 | 20 | Comparable to Paclitaxel |

作用机制

The mechanism of action of 3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in biological processes.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

相似化合物的比较

Core Scaffold Modifications

Pyrimido-oxazin vs. Pyrimido-oxazin-2-one :

- The lactam (oxazin-2-one) in 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives enhances hydrogen-bonding interactions with kinase ATP-binding pockets, contributing to high EGFR<sup>L858R/T790M</sup> selectivity (IC50 = 4.5 nM for compound 20a) .

- In contrast, the hydroxyl group at position 8 in the target compound may confer improved solubility but reduced metabolic stability compared to the lactam structure .

Oxazin vs. Diazepine/Diazepine-dione :

- Imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives exhibit broader antiviral activity (e.g., anti-HCV at μM levels) due to their expanded ring system and hydrogen-bonding motifs .

- The pyrimido-diazepine core in 1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine allows for conformational flexibility, aiding in binding to HIV-1 reverse transcriptase .

Substituent Effects

C4 Alkyl Groups :

- In pyrimido-oxazin-2-one derivatives (e.g., compound 20a), dual-methyl groups at C4 enhance hydrophobic interactions with the EGFR gatekeeper residue Met790, improving mutant selectivity .

- The phenyl group at position 6 in the target compound may mimic aryl-binding motifs seen in kinase inhibitors, though its exact role requires validation .

Hydroxyl vs. Lactam/Lactone: The 8-OH group in the target compound could act as a hydrogen-bond donor/acceptor, analogous to the lactam carbonyl in pyrimido-oxazin-2-one inhibitors.

生物活性

3-Methyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound notable for its unique bicyclic structure, which integrates elements of pyrimidine and oxazine rings. The molecular formula is , and its structure includes a methyl group and a phenyl group that may enhance its biological activities and chemical reactivity .

The compound's chemical properties influence its biological activity. It can undergo various organic reactions due to the functional groups present, potentially leading to derivatives with distinct biological profiles. The presence of both methyl and phenyl groups increases lipophilicity, which can enhance membrane permeability and biological interactions compared to similar compounds.

Biological Activities

Research indicates that compounds structurally related to this compound often exhibit significant biological activities. These activities include:

Antimicrobial Activity

Derivatives of similar structures have shown promising antimicrobial effects. For example, 6-amino-pyrimidine derivatives are known for their antibacterial properties. The potential for this compound to exhibit similar effects warrants investigation.

Antitumor Activity

Compounds with related structures have demonstrated antitumor properties. For instance, 2-aminoquinazoline derivatives possess notable anticancer activity. The mechanisms through which these compounds exert their effects often involve interaction with specific cellular pathways or targets.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also of interest. Similar heterocyclic compounds have been evaluated for their ability to modulate inflammatory responses in various models .

Structure-Biological Activity Relationship

Understanding the relationship between the structure of this compound and its biological activity is crucial. The following table summarizes some related compounds and their reported biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Amino-pyrimidine derivatives | Contains amino groups on pyrimidine | Antimicrobial and anticancer |

| 2-Aminoquinazoline derivatives | Contains quinazoline ring | Antitumor activity |

| 4-Aryl-thiazole compounds | Features thiazole ring | Antibacterial properties |

The structural modifications in these compounds can lead to variations in their biological profiles.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of thiazine derivatives against various bacterial strains. The results indicated that certain modifications enhanced activity against resistant strains .

- Anticancer Studies : Research involving 2-aminoquinazoline derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study emphasized the importance of specific functional groups in enhancing anticancer activity .

- Anti-inflammatory Effects : A recent investigation into thiazine derivatives showed promising anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases .

常见问题

Basic: What are the common synthetic routes for pyrimido-oxazine derivatives like 3-methyl-6-phenyl-3,4-dihydro-2H-pyrimido-oxazin-8-ol?

Answer:

A widely used method involves cyclocondensation reactions or multi-step sequences starting from halogenated pyrimidine precursors. For example:

- Step 1: React 4,6-dichloro-2-(methylsulfanyl)pyrimidine with aldehydes under lithiation (using LDA) to generate intermediates.

- Step 2: Treat intermediates with primary amines to form alkylamino-chloropyrimidines.

- Step 3: Cyclize using sodium hydride and ethyl chloroformate to yield 1,4-dihydro-2H-pyrimido-oxazin-2-one derivatives .

Alternative routes include refluxing pyrazolo-oxazinones with aromatic amines in pyridine, followed by neutralization and crystallization .

Basic: How is structural characterization of pyrimido-oxazine derivatives performed?

Answer:

Key techniques include:

- 1H/13C NMR: To confirm regiochemistry and substituent positions.

- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

- Mass Spectrometry: Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves absolute configuration using programs like SHELXL for refinement .

Advanced: How can scaffold hopping improve selectivity for mutant EGFR targets?

Answer:

Scaffold hopping combined with structure-based design enables:

- Binding Pocket Analysis: Compare differences between EGFR<sup>L858R/T790M</sup> and EGFR<sup>WT</sup> using crystallographic data.

- C4-Alkyl Substitution: Introducing hydrophobic groups (e.g., alkyl chains) at the C4 position enhances interactions with the Met790 gatekeeper residue, reducing WT affinity .

- In Silico Screening: Molecular docking and dynamics simulations prioritize derivatives with optimal steric and electronic complementarity .

Advanced: What computational tools are used to resolve conflicting activity data in pyrimido-oxazine derivatives?

Answer:

Contradictions in biological activity (e.g., IC50 variability) are addressed via:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions under physiological conditions to identify transient binding modes.

- Free Energy Perturbation (FEP): Quantify energy differences between mutant and wild-type binding.

- Crystallographic Validation: Use SHELX -based refinement to resolve structural ambiguities in protein-ligand complexes .

Advanced: How do substituents at the C4 position influence pharmacokinetic properties?

Answer:

- Hydrophobicity: Alkyl chains (e.g., ethyl, isopropyl) enhance membrane permeability but may reduce solubility.

- Metabolic Stability: Electron-withdrawing groups (e.g., fluorophenyl) slow cytochrome P450-mediated oxidation.

- Selectivity: Bulky substituents avoid steric clashes in mutant EGFR while minimizing off-target effects .

Basic: What solvents and conditions optimize cyclization in pyrimido-oxazine synthesis?

Answer:

- Solvents: Dry pyridine or DMF for nucleophilic reactions; THF for lithiation.

- Bases: Potassium carbonate or triethylamine to deprotonate intermediates.

- Catalysts: Copper(I) iodide accelerates C-N coupling in heterocycle formation .

Advanced: What strategies mitigate off-target activity in kinase inhibition studies?

Answer:

- Kinome-Wide Profiling: Screen against a panel of 400+ kinases to identify selectivity outliers.

- ATP-Competitive Assays: Compare inhibition in the presence of high ATP concentrations.

- Mutant-Specific Design: Exploit unique structural features (e.g., larger hydrophobic pockets in T790M mutants) .

Basic: How is crystallographic data processed for pyrimido-oxazine derivatives?

Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.5 Å) datasets.

- Refinement: SHELXL refines positional and thermal displacement parameters.

- Validation: Check geometry with PLATON and electron density maps .

Advanced: How can metabolic stability be predicted for pyrimido-oxazine scaffolds?

Answer:

- In Vitro Assays: Microsomal stability tests (human liver microsomes) quantify intrinsic clearance.

- QSAR Models: Correlate logP, polar surface area, and H-bond donors with half-life.

- Prodrug Strategies: Mask hydroxyl groups (e.g., as acetates) to improve bioavailability .

Advanced: What in vivo models validate efficacy against EGFR-driven cancers?

Answer:

- Xenograft Models: Implant EGFR<sup>T790M</sup>-mutant NSCLC cell lines (e.g., H1975) in immunodeficient mice.

- Dosing Regimens: Administer compounds orally (5–50 mg/kg) and monitor tumor volume via caliper or bioluminescence.

- Biomarker Analysis: Quantify phospho-EGFR levels in tumor lysates via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。